
2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
- A study explored the synthesis and characterization of compounds related to 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime. These compounds were characterized using techniques like FT-IR, 1H, 13C NMR, and elemental analyses (Sarac et al., 2020).
Biological Activities
- Research has been conducted to investigate the biological activities of compounds similar to 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime. Some studies have demonstrated that these compounds exhibit significant antioxidant and antimicrobial activities (Sarac et al., 2020).
Antimicrobial Activity
- Another study focused on the antimicrobial activity of novel compounds structurally related to 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime. These compounds were synthesized and evaluated for their potential in combating microbial infections (Nagamani et al., 2018).
Anti-tubercular Properties
- Research has been conducted on derivatives of this compound class for their potential anti-tubercular properties. Certain derivatives have shown increased potency against Mycobacterium tuberculosis, suggesting their potential application in treating tuberculosis (Venugopal et al., 2020).
Catalysis and Synthetic Applications
- Compounds similar to 2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime have been utilized in various synthetic applications, demonstrating their versatility in chemical synthesis (Almansa et al., 2008).
Propriétés
IUPAC Name |
(E)-2-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-31-28-25(21-12-14-24(27)15-13-21)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3/b28-25- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHOPKSLBOUAI-FVDSYPCUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2359332.png)
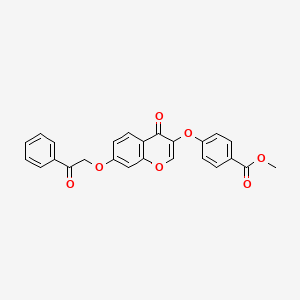
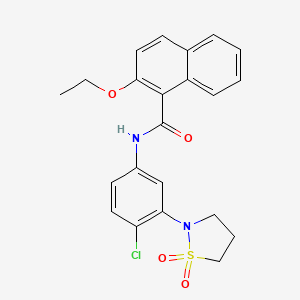
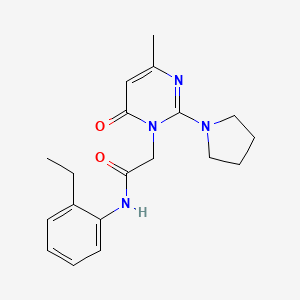
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2359341.png)

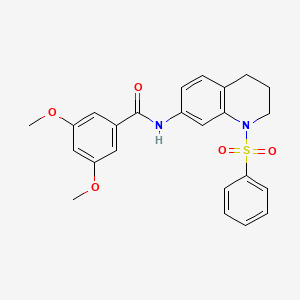
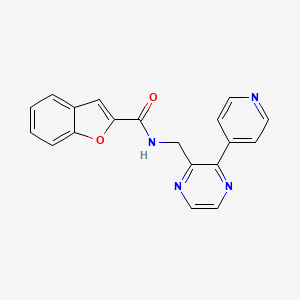
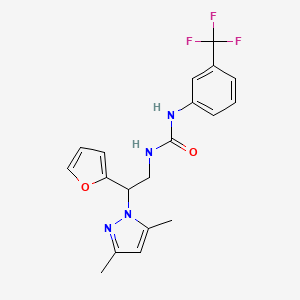
![4-[(E)-[(3-nitrophenyl)methylidene]amino]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2359349.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)cyclopropyl)methyl)urea](/img/structure/B2359351.png)
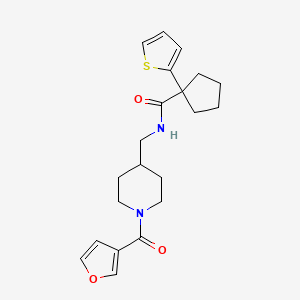
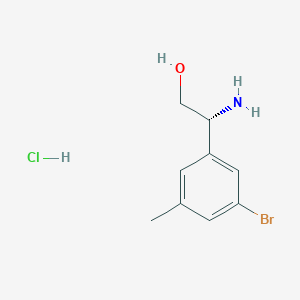
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2359355.png)